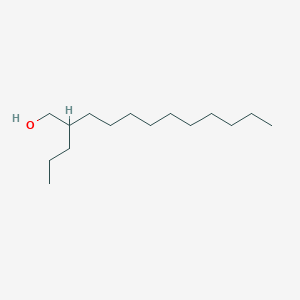

2-Propyldodecan-1-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-Propyldodecan-1-OL can be achieved through carbon-carbon coupling reactions. For instance, the coupling of prop-2-yn-1-ols with allyl alcohol in the presence of a ruthenium(II) catalyst leads to regioselective formation of 2-alkoxy-5-methylenetetrahydropyrans . Similarly, 1-(2-pyridyl)-2-propen-1-ol serves as a precursor for the synthesis of indolizidine skeletons, involving bromination, reduction, and nucleophilic substitution . Palladium-catalyzed coupling reactions are also employed to synthesize dihydrochalcones from 1-aryl-2-propen-1-ols and 2-aryl-1,3-butadiene derivatives from aryl bromides and 3,4-alkadien-1-ols .

Molecular Structure Analysis

The molecular structure of compounds related to 2-Propyldodecan-1-OL can be complex, with the potential for stereoisomerism. For example, the oxidative aminomercuration of 2-propyn-1-ols leads to the formation of cis-[1,4]oxazino[3,2-b]-1,4-oxazine derivatives, which exhibit a specific geometrical arrangement around their central fusion bond . This indicates that the molecular structure of such compounds is highly dependent on the stereochemistry of the synthetic process.

Chemical Reactions Analysis

The chemical reactivity of alcohols similar to 2-Propyldodecan-1-OL can be diverse. The ruthenium-catalyzed C-C coupling reaction of prop-2-yn-1-ols with allyl alcohol not only forms cyclic isomers but also allows for further oxidation into lactones . The synthesis of indolizidines from 1-(2-pyridyl)-2-propen-1-ol involves multiple steps, including elimination and addition reactions . Moreover, the palladium-catalyzed arylation of 1-aryl-2-propen-1-ols demonstrates the ability to introduce various substituents into the molecular framework .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Propyldodecan-1-OL are not directly discussed in the provided papers, the properties of similar compounds can be inferred. For example, the solubility, boiling point, and stability of the synthesized compounds are likely to be influenced by the presence of functional groups and the overall molecular structure. The stereochemistry of the compounds, as seen in the cis-[1,4]oxazino[3,2-b]-1,4-oxazine derivatives, can also affect their physical properties and reactivity .

Propiedades

IUPAC Name |

2-propyldodecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O/c1-3-5-6-7-8-9-10-11-13-15(14-16)12-4-2/h15-16H,3-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAVTZSBXJSGFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560286 |

Source

|

| Record name | 2-Propyldodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propyldodecan-1-OL | |

CAS RN |

126147-11-3 |

Source

|

| Record name | 2-Propyldodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)

![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)